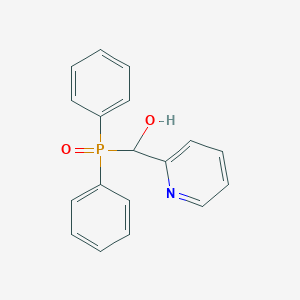

(Diphenylphosphoryl)(pyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

diphenylphosphoryl(pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NO2P/c20-18(17-13-7-8-14-19-17)22(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNAXILXPISJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies for Diphenylphosphoryl Pyridin 2 Yl Methanol and Its Analogs

Strategic Approaches to Carbon-Phosphorus Bond Formation

The creation of the C-P bond is a cornerstone in the synthesis of phosphoryl compounds. Various methods have been developed, ranging from classical nucleophilic additions to modern cross-coupling reactions, to efficiently construct this linkage.

The Phospha-Mannich reaction, a variant of the classical Mannich reaction, provides a powerful and atom-economical route to α-amino phosphine (B1218219) oxides and related compounds. In the context of synthesizing (Diphenylphosphoryl)(pyridin-2-yl)methanol analogs, this type of reaction typically involves the three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a P-H containing species like a secondary phosphine oxide. researchgate.netresearchgate.net A more direct and relevant approach is the two-component addition of a P-H nucleophile to a pre-formed imine (a hydrophosphinylation reaction), which is also mechanistically related to the phospha-Mannich pathway. nih.gov

For the synthesis of pyridyl-containing α-hydroxyphosphine oxides, a key strategy is the addition of diphenylphosphine (B32561) oxide to pyridine-2-carbaldehyde. This reaction, often referred to as a Pudovik or Abramov reaction when involving phosphites, proceeds via the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon. The resulting intermediate is then protonated to yield the final α-hydroxyphosphine oxide product.

Pyridine (B92270) aminophosphine (B1255530) oxides can be synthesized in excellent yields by the treatment of corresponding imines with diphenylphosphine oxide. researchgate.net For instance, the reaction of N-(benzyl)-pyridylmethylimines with diphenylphosphine oxide leads to the formation of the desired aminophosphine oxide. researchgate.net This highlights the versatility of the addition of P(O)-H compounds to C=N bonds as a reliable method for C-P bond formation in this class of molecules. researchgate.net

The general reaction can be summarized as follows:

Reactants: A pyridine aldehyde (e.g., pyridine-2-carbaldehyde) and a secondary phosphine oxide (e.g., diphenylphosphine oxide).

Mechanism: The reaction involves the nucleophilic addition of the phosphorus center of the secondary phosphine oxide to the carbonyl carbon of the aldehyde.

Product: An α-hydroxyphosphine oxide, such as this compound.

This method is advantageous due to the commercial availability of the starting materials and the often straightforward reaction conditions.

Organometallic reagents are indispensable tools in modern organic synthesis for the formation of both C-C and C-P bonds. oxfordsciencetrove.com Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed to construct the carbon skeleton of the target molecule. libretexts.orgkhanacademy.org For instance, the reaction of 2-pyridyllithium (B95717) or the corresponding Grignard reagent with benzaldehyde (B42025) would form phenyl(pyridin-2-yl)methanol (B192787). This alcohol can then be oxidized to the corresponding ketone, phenyl(pyridin-2-yl)methanone, which serves as a key precursor for subsequent steps. mdpi.comchemicalbook.com

The formation of the C-P bond can also be achieved using organometallic cross-coupling strategies. While less common for the direct synthesis of α-hydroxyphosphine oxides, methods like the Buchwald-Hartwig coupling can be used to introduce diphenylphosphino substituents. chemicalbook.com More directly, transition metal-catalyzed cross-coupling of P(O)-H compounds with aryl or vinyl halides has become a robust method for creating C-P bonds. organic-chemistry.org For example, nickel-catalyzed cross-coupling reactions have been successfully used to connect aryl halides with diphenylphosphine oxide. organic-chemistry.org

A general synthetic sequence involving organometallic reagents might proceed as follows:

C-C Bond Formation: Reaction of an organometallic derivative of pyridine (e.g., 2-lithiopyridine) with an appropriate aldehyde (e.g., benzaldehyde) to form the diaryl methanol (B129727) scaffold. dtu.dk

Oxidation: Oxidation of the resulting alcohol to the corresponding ketone.

C-P Bond Formation: This step is less direct for this specific target. An alternative involves synthesizing an appropriate electrophile and coupling it with a phosphorus nucleophile, often mediated by a transition metal catalyst. dokumen.pub A more common route is the addition of diphenylphosphine oxide to the ketone, as described previously.

The pyridine ring presents a unique challenge in synthetic chemistry due to its electron-deficient nature and the presence of the nitrogen atom, which can coordinate to metal catalysts. researchgate.netrsc.org Achieving chemo- and regioselectivity during the functionalization of a pyridine ring is crucial for the synthesis of specific isomers and analogs of this compound. nih.govresearchgate.net

The electronic properties of the pyridine ring dictate its reactivity. The C2 and C4 positions are electronically deficient and thus susceptible to nucleophilic attack, while the C3 position is more akin to the carbons in benzene (B151609) and is targeted in electrophilic substitutions, although these often require harsh conditions. researchgate.netnih.gov

Strategies for regioselective functionalization include:

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C-H bond, allowing for subsequent functionalization with an electrophile.

Halogen-Metal Exchange: Starting with a halogenated pyridine (e.g., 2-bromopyridine) allows for regioselective metalation via halogen-metal exchange, creating a nucleophilic center at a specific position.

C-H Activation/Functionalization: Modern transition-metal-catalyzed C-H activation provides a powerful tool for the direct and selective introduction of functional groups onto the pyridine ring, often leveraging the coordinating ability of the nitrogen atom or a directing group. nih.gov For instance, palladium-catalyzed direct arylation of pyridine N-oxides can be used to introduce aryl groups at the C2 position. semanticscholar.org

By carefully choosing the starting materials and reaction conditions, it is possible to synthesize a wide variety of pyridyl-phosphoryl methanol analogs with substituents at desired positions on the pyridine ring.

Enantioselective Synthesis of Chiral Pyridyl-Phosphoryl Methanol Derivatives

The central carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of enantioselective synthetic methods is critical for applications where chirality is important, such as in asymmetric catalysis. nih.gov

Asymmetric catalytic hydrogenation is one of the most efficient and widely used methods for producing enantiomerically enriched alcohols from prochiral ketones. google.com This approach involves the reduction of the carbonyl group of a precursor ketone, such as 2-(diphenylphosphoryl)acetylpyridine, using hydrogen gas in the presence of a chiral transition metal catalyst.

The key to enantioselectivity lies in the chiral ligand coordinated to the metal center (commonly ruthenium, rhodium, or iridium). researchgate.netresearchgate.netrsc.org These chiral ligands create a chiral environment around the metal, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product alcohol.

A typical procedure involves:

Precursor: A pyridyl-ketophosphine oxide, such as phenyl(pyridin-2-yl)methanone which is then reacted with a phosphorus source, or more directly, a precursor like 2-benzoylpyridine (B47108) which can be hydrogenated and then phosphinylated. A more direct route is the asymmetric hydrogenation of a ketophosphonate precursor. nih.gov

Catalyst System: A metal complex (e.g., from an Iridium precursor) and a chiral ligand. google.com

Reaction Conditions: The reaction is carried out under hydrogen pressure in a suitable solvent.

High yields and excellent enantioselectivities (ee values often >99%) have been reported for the asymmetric hydrogenation of related phenyl(pyridin-2-yl)ketone derivatives, demonstrating the power of this methodology. google.com

| Substrate Example | Catalyst System (Metal/Ligand) | Enantiomeric Excess (ee) | Reference |

| Phenyl(pyridin-2-yl)methanone derivative | Ir/Chiral Ligand | >99% | google.com |

| Cyclic β-enamides | Rh/Chiral Phosphabarrelene-Pyridine | 92-94% | researchgate.net |

| β-dehydroamino acid derivatives | Rh/Chiral Phosphabarrelene-Pyridine | 93-95% | researchgate.net |

This table presents examples of asymmetric hydrogenation for related substrate classes, illustrating the high levels of enantioselectivity achievable with appropriate catalyst systems.

Alternative approaches to enantioselective synthesis include the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliary Strategies: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively. After the desired transformation, the auxiliary is removed. For the synthesis of chiral pyridyl-phosphoryl methanols, a chiral auxiliary could be attached to the pyridine ring or the phosphine oxide group to control the stereochemical outcome of a key bond-forming step, such as the addition of a nucleophile to the carbonyl group. For example, diastereomers can be formed by reacting a racemic phosphine oxide with a chiral amine, followed by separation and subsequent chemical modification. researchgate.net

The general principle involves:

Attaching a chiral auxiliary to the starting material.

Performing the diastereoselective reaction.

Separating the resulting diastereomers.

Removing the chiral auxiliary to obtain the enantiopure product.

Organocatalytic Strategies: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. umb.edunih.govnih.gov In the context of synthesizing chiral pyridyl-phosphoryl methanols, a chiral organocatalyst could be used to promote the enantioselective addition of diphenylphosphine oxide to pyridine-2-carbaldehyde. researchgate.net For example, chiral phosphines have been extensively studied as nucleophilic organocatalysts in various asymmetric reactions. beilstein-journals.org While direct application to this specific synthesis may be less documented, the principles of Lewis base or Brønsted acid catalysis using chiral organic molecules are highly relevant. researchgate.net

For instance, a chiral Lewis base could activate the phosphine oxide, or a chiral Brønsted acid could activate the aldehyde, leading to a stereoselective addition. The development of such organocatalytic methods remains an active area of research, offering a potentially greener and more sustainable alternative to metal-based catalysis.

Derivatization of the Pyridine and Phosphoryl Moieties

The ability to systematically modify the structure of this compound is crucial for tailoring its chemical and physical properties. This section explores methodologies for the derivatization of both the pyridine ring and the phosphoryl group.

Modification of the Pyridine Ring for Tuned Properties

The electronic and steric properties of the pyridine ring can be modulated by the introduction of various substituents. These modifications can influence the compound's coordination ability, catalytic activity, and photophysical characteristics. A range of synthetic methods allows for the introduction of functional groups at different positions of the pyridine ring. For instance, nucleophilic aromatic substitution, cross-coupling reactions, and directed ortho-metalation are powerful tools for the synthesis of functionalized pyridylphosphine oxides. mdpi.com

The electronic nature of the substituent on the pyridine ring significantly impacts the properties of the resulting phosphine oxide. Electron-donating groups (EDGs) increase the electron density on the pyridine ring, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the pyridine ring more susceptible to nucleophilic attack and altering its coordination properties. researchgate.net

A study on substituted 2-carboxypyridine N-oxides demonstrated a correlation between the electronic nature of the substituents and the reaction rates, which can be extrapolated to understand the influence of substituents on the reactivity of this compound analogs. rsc.org The introduction of substituents can also induce steric hindrance, which can be strategically employed to control the selectivity of reactions in which these compounds are used as catalysts or ligands.

| Substituent on Pyridine Ring | Position | Expected Electronic Effect | Potential Impact on Properties |

| Methoxy (-OCH3) | 4- | Electron-donating | Increased basicity, altered coordination |

| Nitro (-NO2) | 4- | Electron-withdrawing | Decreased basicity, enhanced electrophilicity |

| Chloro (-Cl) | 4- | Electron-withdrawing (inductive) | Modified electronic and steric profile |

| Methyl (-CH3) | 6- | Electron-donating | Increased steric hindrance, altered selectivity |

Manipulation of Phosphoryl Substituents

The diphenylphosphoryl group is a key component of the target molecule, and its modification offers another avenue for tuning the compound's properties. The replacement of the phenyl groups with other aryl or alkyl substituents can significantly alter the steric and electronic environment around the phosphorus center. uq.edu.au

Density functional theory (DFT) calculations on the reduction of phosphine oxides have shown that electron-rich alkyl substituents, contrary to intuition, are more readily reduced than electron-poor aryl substituents. This is attributed to a combination of a stronger oxygen-silicon interaction in the transition state, greater weakening of the Si-H bond, and a more accessible acceptor orbital on phosphorus. uq.edu.au These theoretical insights suggest that replacing the phenyl groups in this compound with alkyl groups could influence its reactivity in redox processes.

Furthermore, the steric bulk of the substituents on the phosphorus atom plays a crucial role. For instance, replacing phenyl groups with bulkier groups like adamantyl can hinder certain reactions due to steric hindrance. nih.gov Conversely, smaller alkyl groups can facilitate reactions by reducing steric crowding around the phosphorus center.

| Phosphoryl Substituent | Type | Expected Steric Effect | Expected Electronic Effect | Potential Impact on Properties |

| Di(p-tolyl)phosphoryl | Aryl | Similar to diphenyl | More electron-donating | Enhanced reactivity in some cases |

| Di(cyclohexyl)phosphoryl | Alkyl | Increased steric bulk | More electron-donating | Altered selectivity and reactivity |

| Di(tert-butyl)phosphoryl | Alkyl | High steric hindrance | Strongly electron-donating | May block certain reaction pathways |

| Diferrocenylphosphino | Aryl | Cylindrical shape | Highly electron-donating | Unique catalytic and electronic properties |

The electronic properties of various phosphines, which are precursors to phosphine oxides, have been quantified using Tolman electronic parameters (TEPs). These studies show that the electronic-donating ability generally follows the order of alkylphosphines > arylphosphines. manchester.ac.uk This trend is expected to translate to the corresponding phosphine oxides, providing a basis for the rational design of this compound analogs with desired electronic characteristics.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs is essential for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, alternative energy sources, and biocatalysis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ucl.ac.beunr.edu.ar The synthesis of various heterocyclic compounds, including those containing phosphorus, has been successfully achieved using microwave assistance. nih.gov This technology offers a promising avenue for the efficient and rapid synthesis of this compound and its derivatives, potentially reducing energy consumption and the use of hazardous solvents. illinois.edu

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Ionic liquids (ILs) have been explored as environmentally benign reaction media for various chemical transformations, including those involving phosphorus compounds. researchgate.net Their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional volatile organic solvents. Research has shown that ILs can serve as effective media for reactions involving phosphorus chlorides, offering enhanced stability and control. rsc.org

Biocatalysis: Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. nih.gov In the context of this compound, a key synthetic step often involves the reduction of a corresponding ketone precursor. Biocatalytic ketone reduction using alcohol dehydrogenases (ADHs) can provide access to chiral alcohols with high enantioselectivity under mild reaction conditions. nih.govresearchgate.net This method avoids the use of stoichiometric amounts of chiral reducing agents and often proceeds in aqueous media, aligning with the principles of green chemistry. mdpi.com

| Green Chemistry Approach | Description | Potential Benefits for Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, higher yields, energy efficiency |

| Ionic Liquids | Use of non-volatile, recyclable solvents | Improved reaction control, reduced solvent emissions |

| Biocatalysis (e.g., ADH) | Use of enzymes for stereoselective reduction | High enantioselectivity, mild reaction conditions, aqueous media |

By integrating these advanced synthetic methodologies and green chemistry principles, researchers can develop more efficient, selective, and sustainable routes to this compound and its analogs, paving the way for their broader application in various scientific and technological fields.

Reactivity and Mechanistic Investigations of Diphenylphosphoryl Pyridin 2 Yl Methanol

Chemical Transformations of the Hydroxyl Functionality

The hydroxyl group, positioned alpha to both the phosphorus atom and the pyridine (B92270) ring, is a primary site of reactivity. Its transformations are crucial for the synthesis of various derivatives with modified properties.

Key reactions involving the hydroxyl group include:

Oxidation: The secondary alcohol functionality can be oxidized to the corresponding ketone, (diphenylphosphoryl)(pyridin-2-yl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. For instance, reagents like Dess-Martin periodinane are known to efficiently oxidize α-hydroxyphosphonates to α-ketophosphonates under mild conditions. arkat-usa.org The high sensitivity of the resulting C(O)-P bond to hydrolysis necessitates careful selection of the oxidant and reaction conditions. arkat-usa.org

Esterification and Acylation: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This O-acylation is a common transformation for α-hydroxyphosphonates, a class of compounds structurally related to the title molecule. mdpi.com

Etherification: Alkylation of the hydroxyl group leads to the formation of ethers. This can be achieved using various alkylating agents, such as alkyl halides, under basic conditions. O-alkylation is a typical reaction for α-hydroxyphosphonates, yielding α-alkoxyphosphonates. mdpi.com

Substitution: The hydroxyl group can be replaced by other functional groups, such as halogens or amino groups. For example, treatment with a halogenating agent can convert the alcohol into the corresponding halide. nih.gov Furthermore, nucleophilic substitution with amines can lead to the formation of α-aminophosphine oxides, which are analogues of α-aminophosphonates. mdpi.comnih.gov The conversion of activated alcohols to azides using reagents like diphenyl phosphorazidate (DPPA) provides an alternative to traditional Mitsunobu conditions. acs.org

Table 1: Summary of Chemical Transformations of the Hydroxyl Functionality

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Dess-Martin periodinane, MnO₂, CrO₃ | (Diphenylphosphoryl)(pyridin-2-yl)methanone |

| Esterification | Carboxylic acid derivatives, catalyst | α-Acyloxyphosphine oxide |

| Etherification | Alkyl halide, base | α-Alkoxyphosphine oxide |

| Substitution | Halogenating agents, Amines, DPPA | α-Halophosphine oxide, α-Aminophosphine oxide, α-Azidophosphine oxide |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. bhu.ac.in Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine. The N-oxide group can act as an electron-donating group through resonance, activating the pyridine ring towards electrophilic substitution at the 2- and 4-positions. bhu.ac.inalmerja.com

Quaternization: The nitrogen atom can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. proquest.comosti.gov This reaction is a common method for modifying the electronic properties and solubility of pyridine-containing compounds. The quaternization of various pyridine derivatives has been achieved using different synthetic routes, including conventional heating, microwave irradiation, and ultrasound. proquest.comresearchgate.net

Coordination to Metal Centers: The pyridine nitrogen can act as a ligand, coordinating to a variety of metal centers. This property allows for the formation of metal complexes with potential applications in catalysis and materials science.

Table 2: Reactions at the Pyridine Nitrogen Atom

| Reaction Type | Reagents and Conditions | Product Type |

| N-Oxidation | H₂O₂, Peroxy acids | (Diphenylphosphoryl)(pyridin-2-yl)methanol N-oxide |

| Quaternization | Alkyl halides | N-Alkyl-(diphenylphosphoryl)(pyridin-2-yl)methanolium salt |

| Metal Coordination | Metal salts/complexes | Metal complex of this compound |

Reactivity at the Phosphoryl Group

Reduction: The P=O bond can be reduced to a phosphine (B1218219). This transformation typically requires strong reducing agents. The selective reduction of allenyl(diphenyl)phosphine oxides to the corresponding allyl(diphenyl)phosphine oxides has been achieved using reagents like trichlorosilane (B8805176) (HSiCl₃) or lithium aluminum hydride (LiAlH₄). researchgate.net

Hydrolysis: Under certain conditions, the P-C bond can be susceptible to hydrolysis, particularly if the molecule is derivatized to a phosphinate or phosphonate (B1237965) ester. The hydrolysis of phosphinates and phosphonates can occur under both acidic and basic conditions. nih.gov

Influence on Stereochemistry: The bulky and polar diphenylphosphoryl group can exert significant stereochemical control in reactions occurring at adjacent positions. This directing effect is well-documented in various organic transformations. rsc.orgcapes.gov.br

Table 3: Reactivity Associated with the Phosphoryl Group

| Reaction Type | Reagents and Conditions | Outcome |

| Reduction | HSiCl₃, LiAlH₄ | Conversion to the corresponding phosphine |

| Hydrolysis | Acid or base (for ester derivatives) | Cleavage of P-O-C or P-C bonds |

| Stereochemical Direction | Various reagents | Control of stereochemistry in adjacent reactions |

Elucidation of Reaction Pathways and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies. The formation of this α-hydroxy phosphine oxide itself is an example of the Pudovik reaction, which involves the addition of a P-H bond across a carbonyl group. ontosight.ai

Recent studies have suggested that the formation of α-hydroxyphosphine oxides can be reversible. tandfonline.comresearcher.life This implies that under certain conditions, this compound could potentially dissociate back into diphenylphosphine (B32561) oxide and pyridine-2-carbaldehyde. This reversibility can have significant implications for subsequent reactions, as the liberated starting materials could participate in other reaction pathways. tandfonline.com

Mechanistic investigations often involve a combination of experimental techniques, such as kinetic studies and the identification of intermediates, to map out the reaction pathway. For instance, in the reactions of α-hydroxyphosphines, intermediates can be detected and characterized to build a comprehensive picture of the reaction mechanism. researcher.life

Computational Probing of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. rsc.org For this compound, computational methods can be applied to:

Model Reaction Pathways: DFT calculations can be used to model the potential energy surfaces of various reactions, allowing for the identification of transition states and intermediates. This can help in understanding the feasibility of different reaction pathways and predicting the major products. rsc.org

Determine Reaction Energetics: The activation energies and reaction enthalpies for different steps in a reaction mechanism can be calculated. This information is valuable for understanding the kinetics and thermodynamics of the reaction.

Investigate the Role of Catalysts: Computational studies can elucidate the role of catalysts in promoting specific reactions. For example, in the Pudovik reaction, calculations have been used to understand how catalysts facilitate the proton transfer from the P(O)H reagent to the carbonyl compound. nih.gov

Analyze Electronic Structure: DFT can provide insights into the electronic structure of the molecule and its reactive intermediates, helping to explain the observed reactivity and regioselectivity. For instance, computational studies on pyridine N-oxides have been used to calculate their heats of formation and understand their electronic properties. worldscientific.com

By combining experimental and computational approaches, a detailed and comprehensive understanding of the reactivity and mechanistic intricacies of this compound can be achieved.

Coordination Chemistry of Diphenylphosphoryl Pyridin 2 Yl Methanol

Ligand Design Principles and Chelation Properties

The specific arrangement of donor atoms in (Diphenylphosphoryl)(pyridin-2-yl)methanol is critical to its function as a ligand. The presence of a soft/borderline pyridine (B92270) nitrogen atom and two hard oxygen donors (from the hydroxyl and phosphoryl groups) allows for coordination to a wide range of metal centers, according to Hard and Soft Acids and Bases (HSAB) theory. d-nb.infobeilstein-journals.org

This compound possesses three potential donor sites: the nitrogen of the pyridine ring, the oxygen of the hydroxyl group, and the oxygen of the phosphoryl group. The phosphorus atom in the P(V) phosphoryl center is not a donor site. This multiplicity of donor atoms means the ligand can exhibit variable denticity, acting as a monodentate, bidentate, or bridging ligand. libretexts.orguci.edu

The most favored coordination mode for 2-substituted pyridyl ligands is bidentate chelation, which leads to the formation of thermodynamically stable five- or six-membered metallacycles. researchgate.net For this compound, two primary bidentate chelation modes are plausible:

N,O-hydroxyl Chelation: Coordination involving the pyridyl nitrogen and the hydroxyl oxygen. This would form a five-membered chelate ring, a highly stable arrangement in coordination chemistry.

N,O-phosphoryl Chelation: Coordination involving the pyridyl nitrogen and the phosphoryl oxygen. This would result in a six-membered chelate ring, which is also a stable conformation.

The selection between these modes depends on several factors, including the nature of the metal ion (its size, charge, and electronic preference for hydroxyl vs. phosphoryl oxygen), the solvent, and the steric constraints imposed by the bulky phenyl groups on the phosphorus atom. In many phosphine (B1218219) oxide-containing ligands, the phosphoryl oxygen is a strong donor and readily participates in coordination. wikipedia.orgrsc.org The hydroxyl group can also coordinate in its protonated form or be deprotonated to form an even stronger anionic alkoxide donor.

| Potential Donor Atom | Functional Group | HSAB Classification | Coordination Role |

|---|---|---|---|

| Nitrogen | Pyridin-2-yl | Borderline Base | Primary site for chelation |

| Oxygen | Hydroxyl (-OH) | Hard Base | Can form a 5-membered chelate ring with N |

| Oxygen | Phosphoryl (P=O) | Hard Base | Can form a 6-membered chelate ring with N |

Positional isomerism within the pyridyl ring dramatically alters the coordination behavior of the ligand. The ability of this compound to act as an effective chelating agent is entirely dependent on the nitrogen atom being in the 2-position. beilstein-journals.orgnih.gov

This compound: The proximity of the nitrogen atom to the methanolic side chain allows for the formation of a stable five- or six-membered chelate ring, as discussed above. This intramolecular coordination is entropically favored.

(Diphenylphosphoryl)(pyridin-3-yl)methanol: If the nitrogen atom were in the 3-position, the geometry would prevent intramolecular chelation with either the hydroxyl or phosphoryl oxygen. The distance and angle are unsuitable for forming a stable chelate ring. Consequently, this isomer would likely act as a monodentate ligand (coordinating through either the N or P=O group) or, more commonly, as a bridging ligand, where the nitrogen of one ligand molecule coordinates to one metal center and an oxygen atom coordinates to a different metal center. This bridging behavior facilitates the self-assembly of coordination polymers. nih.gov

(Diphenylphosphoryl)(pyridin-4-yl)methanol: Similarly, the 4-pyridyl isomer is sterically incapable of intramolecular chelation. The nitrogen atom is positioned directly opposite the side chain. This isomer is an excellent candidate for forming linear or grid-like coordination polymers, acting as a linker between metal ions. beilstein-journals.orgnih.gov

| Isomer | Chelation Possible? | Predicted Dominant Coordination Behavior |

|---|---|---|

| pyridin-2-yl | Yes | Bidentate (N,O) chelation to form mononuclear complexes |

| pyridin-3-yl | No | Monodentate or bridging to form coordination polymers |

| pyridin-4-yl | No | Monodentate or bridging to form coordination polymers |

Complexation with Transition Metals

The versatile donor set of this compound makes it an attractive ligand for complexation with a variety of transition metals, which often have vacant d-orbitals and act as Lewis acids. msu.edu

The synthesis of metal complexes with this type of ligand generally follows straightforward procedures. A typical synthesis involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A representative procedure would be:

Dissolving this compound in a solvent such as methanol (B129727), ethanol, or acetonitrile.

Adding a solution of a transition metal salt (e.g., NiCl₂, Cu(ClO₄)₂, Pd(OAc)₂) to the ligand solution, often in a 1:1 or 2:1 ligand-to-metal molar ratio.

The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation.

Isolation of the product can be achieved by filtration if the complex precipitates directly from the solution. Alternatively, slow evaporation of the solvent, or vapor diffusion of an anti-solvent (like diethyl ether), can be used to induce crystallization. scispace.comjscimedcentral.com

The final product is then typically washed with a non-coordinating solvent and dried under vacuum. The choice of metal salt is important, as weakly coordinating anions (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) are less likely to compete with the ligand for coordination sites on the metal.

For a complex of this compound, an X-ray crystal structure would unambiguously confirm:

Coordination Mode: It would show which of the potential donor atoms (N, O-hydroxyl, O-phosphoryl) are bonded to the metal center and whether the ligand acts in a chelating or bridging fashion.

Coordination Geometry: The arrangement of ligands around the metal (e.g., tetrahedral, square planar, octahedral) would be determined. jscimedcentral.com

Bond Parameters: Precise metal-ligand bond lengths (M-N, M-O) would be measured. For example, in analogous phosphine oxide complexes like NiCl₂[OP(C₆H₅)₃]₂, the Ni-O bond length is approximately 1.96 Å. wikipedia.org The P=O bond is also expected to lengthen upon coordination compared to the free ligand, indicating a weakening of the double bond character.

Supramolecular Interactions: The analysis would reveal intermolecular forces, such as hydrogen bonding involving the hydroxyl group or π-π stacking between phenyl or pyridyl rings, which dictate the crystal packing. The uncomplexed related ligand, phenyl(pyridin-2-yl)methanol (B192787), exhibits strong O-H···N hydrogen bonds in its crystal structure, a motif that could persist or be altered upon complexation. nih.gov

| Structural Parameter | Information Gained from X-ray Crystallography | Example from Analogous Systems |

|---|---|---|

| Coordination Number & Geometry | Determines the number of donor atoms bound to the metal and their spatial arrangement (e.g., 4-coordinate tetrahedral, 6-coordinate octahedral). | Many Ni(II) and Cu(II) complexes with pyridyl ligands are 4- or 6-coordinate. jscimedcentral.comwikipedia.org |

| M–O Bond Length | Provides the distance between the metal and a coordinated oxygen atom. | ~1.96 Å for Ni–O in NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org |

| P=O Bond Length | Coordination typically causes elongation of the P=O bond. | Elongates from ~1.48 Å in free TPPO to ~1.51 Å in NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org |

| Hydrogen Bonding | Identifies interactions involving the hydroxyl proton, which can influence crystal packing and stability. | O–H···N bonds are common in pyridyl-alcohol structures. nih.gov |

Spectroscopic techniques are essential for characterizing complexes in solution and corroborating solid-state structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Coordination of the phosphoryl oxygen to a metal center withdraws electron density from the phosphorus atom, typically resulting in a significant downfield shift (to a higher ppm value) of the ³¹P signal compared to the free ligand. rsc.org ¹H NMR can also confirm coordination, as protons on the pyridine ring and the methine (CH-OH) proton will experience shifts upon binding to a metal.

Infrared (IR) Spectroscopy: The stretching frequency of the P=O bond, ν(P=O), is a powerful diagnostic tool. In the free ligand, this vibration appears as a strong band in the IR spectrum. Upon coordination of the phosphoryl oxygen to a metal, the P=O bond is weakened, causing the ν(P=O) band to shift to a lower frequency (a red shift) by 20–50 cm⁻¹. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a complex can provide valuable information about the d-orbitals of the metal and the nature of the metal-ligand bonding. Coordination to a transition metal can give rise to new absorption bands that are absent in the spectrum of the free ligand. These can include relatively weak d-d transitions, which are characteristic of the coordination geometry, and more intense metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.netscielo.br These charge-transfer bands are indicative of the electronic communication between the metal and the ligand's π-system. spectroscopyonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II), high-spin Co(II)), EPR spectroscopy is used to probe the environment of the unpaired electron(s). The resulting g-values and hyperfine coupling constants provide detailed insight into the coordination geometry and the nature of the donor atoms bound to the metal.

| Technique | Observation | Interpretation |

|---|---|---|

| ³¹P NMR | Downfield shift of the phosphorus signal. | Coordination of the phosphoryl oxygen to the metal center. |

| IR Spectroscopy | Shift of the ν(P=O) band to lower wavenumber. | Weakening of the P=O bond due to coordination. |

| UV-Vis Spectroscopy | Appearance of new absorption bands (d-d or charge transfer). | Confirmation of complex formation and insight into electronic structure. |

| EPR Spectroscopy | Characteristic g-values and hyperfine splitting (for paramagnetic metals). | Information on the coordination environment of the metal ion. |

Coordination with Main Group Elements and Lanthanides

This compound possesses three potential coordination sites: the nitrogen atom of the pyridine ring, the oxygen atom of the phosphoryl group, and the oxygen atom of the hydroxyl group. The specific coordination mode would depend on the nature of the metal ion, the solvent, and the reaction conditions.

Based on Hard and Soft Acids and Bases (HSAB) theory, the hard oxygen donor of the phosphoryl group is expected to exhibit a strong affinity for hard Lewis acids, such as lanthanide (Ln(III)) ions. This interaction is a well-established principle in the coordination chemistry of phosphine oxide ligands with lanthanides. Research on analogous compounds, such as 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide, demonstrates that the phosphoryl oxygen atoms, along with the pyridine N-oxide oxygen, act as the primary binding sites for lanthanide ions, forming stable, tridentate complexes. ornl.gov Similarly, this compound would likely coordinate to lanthanides primarily through the phosphoryl oxygen, potentially in conjunction with the pyridine nitrogen to form a chelate ring.

Coordination with main group elements would be varied. Harder main group cations like Mg(II) or Al(III) would also favor coordination with the phosphoryl oxygen. uni-saarland.de Softer main group elements might show a preference for the softer pyridine nitrogen donor. The hydroxyl group could also participate in coordination, especially after deprotonation, acting as an anionic donor to form more stable complexes.

| Donor Site | Functional Group | HSAB Type | Preferred Metal Ions |

|---|---|---|---|

| Nitrogen | Pyridine | Borderline | Transition metals, softer main group elements |

| Oxygen | Phosphoryl | Hard | Lanthanides, harder main group elements, alkali/alkaline earth metals |

| Oxygen | Hydroxyl | Hard | Lanthanides, main group elements (often requires deprotonation) |

Self-Assembly and Supramolecular Architectures Involving Metal Complexes

The self-assembly of metal complexes into larger supramolecular architectures is driven by the directional nature of coordination bonds and other non-covalent interactions. rsc.org The structure of this compound, featuring a single pyridine unit, suggests it would typically act as a monodentate or potentially a bidentate (N,O-chelate) ligand. In this capacity, it would likely terminate a growing chain or occupy a single coordination site on a metal center, favoring the formation of discrete, zero-dimensional metallamacrocycles or cages rather than extended one-, two-, or three-dimensional coordination polymers. nih.govruben-group.de

However, the hydroxyl group introduces the possibility of hydrogen bonding, which can play a crucial role in directing the assembly of coordination complexes into higher-order structures. Crystal structure analysis of related compounds like phenyl(pyridin-2-yl)methanol reveals the formation of helical chains through O—H···N hydrogen bonds. nih.gov Similarly, the structure of (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol shows chains formed via O—H···O hydrogen bonds between the hydroxyl and phosphoryl groups. researchgate.net

For metal complexes of this compound, it is conceivable that after the initial formation of a discrete metal complex directed by coordination bonds, these units could then assemble into extended 1D, 2D, or 3D architectures through intermolecular hydrogen bonding involving the hydroxyl group and either an uncoordinated phosphoryl oxygen or a suitable acceptor on an adjacent complex.

| Functional Group | Interaction Type | Potential Role in Supramolecular Assembly |

|---|---|---|

| Pyridine | Metal-Ligand Coordination | Forms directional bonds with metal ions to create discrete complexes. |

| Phosphoryl | Metal-Ligand Coordination, Hydrogen Bonding | Primary coordination site for hard metals; can act as a hydrogen bond acceptor. |

| Hydroxyl | Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor, linking individual metal complexes into extended networks. |

| Phenyl Rings | π-π Stacking | Can provide additional stabilization to the supramolecular architecture through weak stacking interactions. |

Theoretical Predictions of Coordination Geometry and Stability

While specific computational studies on the metal complexes of this compound are not prominent in the literature, theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting their properties. rsc.org Such calculations can provide valuable insights into coordination geometry, bond strengths, and the thermodynamic stability of potential complexes. nih.gov

A theoretical investigation would typically begin by modeling the coordination of the ligand to a selected metal ion, such as Eu(III) or Mg(II). Different coordination modes would be explored: monodentate coordination through the pyridine nitrogen, monodentate coordination through the phosphoryl oxygen, and bidentate chelation involving both the nitrogen and one of the oxygen atoms.

Geometry optimization calculations would predict key structural parameters like the bond lengths between the metal and the donor atoms (M-N, M-O) and the bond angles within the coordination sphere. nih.gov The calculated values would indicate the preferred coordination geometry (e.g., tetrahedral, octahedral). Furthermore, by calculating the binding energies for different coordination modes, DFT can predict the most thermodynamically stable isomer. The stability constants (log β) of the complexes in solution can also be estimated by combining DFT calculations with a continuum solvent model. rsc.orgresearchgate.net

Note: This data is illustrative of typical results from a computational study and is not based on published experimental values for this specific complex.

| Parameter | Predicted Value |

|---|---|

| Coordination Mode | Bidentate (N, O-phosphoryl) |

| M-N Bond Length | ~2.15 Å |

| M-O (phosphoryl) Bond Length | ~2.05 Å |

| N-M-O Bite Angle | ~85° |

| Calculated Binding Energy (gas phase) | -150 kcal/mol |

Applications of Diphenylphosphoryl Pyridin 2 Yl Methanol in Catalysis

Role as a Ligand in Homogeneous Catalysis

(Diphenylphosphoryl)(pyridin-2-yl)methanol functions as a P,N-ligand, where the phosphorus and nitrogen atoms can coordinate to a metal center, influencing its catalytic activity and selectivity. The phosphoryl group, in particular, can engage in non-covalent interactions, such as hydrogen bonding, which can play a crucial role in the stereochemical outcome of reactions.

Asymmetric Transformations (e.g., Asymmetric Hydrogenation)

In the realm of asymmetric catalysis, chiral ligands are instrumental in achieving high enantioselectivity. While direct catalytic data for this compound in asymmetric hydrogenation is not extensively documented in publicly available literature, the principles of related phosphine (B1218219) oxide ligands provide significant insights. For instance, in rhodium-catalyzed asymmetric hydrogenation, supramolecular ligands based on phosphine oxides have demonstrated high efficacy. acs.orgnih.gov

The phosphine oxide group can form strong hydrogen bonds with the substrate, particularly those bearing hydroxyl groups. This interaction helps in the stabilization of the catalyst-substrate complex and can lead to higher reaction rates and enantioselectivities. acs.orgnih.gov The rigidity and stereodefined environment created by such interactions are crucial for effective chiral induction.

Table 1: Representative Results for Asymmetric Hydrogenation with Related Chiral Phosphine Ligands

| Substrate | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

| Methyl 2-acetamidoacrylate | Rhodium / Chiral Supramolecular Phosphine Oxide Ligands | >97% | acs.org |

| Methyl (Z)-2-acetamidocinnamate | Rhodium / Chiral Supramolecular Phosphine Oxide Ligands | >94% | acs.org |

| N-(1-phenylvinyl)acetamide | Rhodium / Chiral Supramolecular Phosphine Oxide Ligands | >95% | acs.org |

This table is illustrative and based on the performance of analogous phosphine oxide ligands to infer the potential of this compound.

Cross-Coupling Reactions and C-H Activation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the formation of carbon-carbon bonds. The performance of these reactions is highly dependent on the nature of the phosphine ligand. Diphenyl-2-pyridylphosphine (B124867), a close structural analog of the title compound, has been successfully employed in palladium-catalyzed Suzuki-Miyaura reactions, leading to good-to-excellent yields of the coupled products under mild conditions. researchgate.net The pyridyl nitrogen in such ligands can coordinate to the metal center, influencing the electronic and steric properties of the catalyst.

Redox Catalysis

The involvement of this compound in redox catalysis is an area that warrants further investigation. Redox-active ligands can participate in electron transfer processes during a catalytic cycle, enabling transformations that might be challenging for the metal center alone. purdue.edunih.gov Pyridine-containing ligands, in some instances, have been shown to be redox-active, stabilizing metal centers in various oxidation states. nih.gov The electronic properties of the diphenylphosphoryl group could potentially modulate the redox behavior of the coordinated metal, opening avenues for its application in redox catalysis.

Heterogeneous Catalysis and Immobilization Strategies (if applicable)

While this compound is primarily used in homogeneous catalysis, the immobilization of such ligands onto solid supports is a viable strategy to bridge the gap between homogeneous and heterogeneous catalysis. This approach offers the benefits of easy catalyst separation and recycling. The pyridyl and phosphoryl functional groups provide potential anchoring points for immobilization onto materials like silica (B1680970) or polymers. Although specific examples of immobilized this compound are not prominent in the literature, the general principles of ligand immobilization are well-established for other phosphine-based catalysts.

Catalyst Performance Optimization: Turnover Number (TON) and Turnover Frequency (TOF)

Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for evaluating the efficiency and longevity of a catalyst. perfectlight.com.cnresearchgate.net TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover rate per unit of time. perfectlight.com.cnresearchgate.net

Optimizing these parameters involves fine-tuning reaction conditions such as temperature, pressure, solvent, and substrate-to-catalyst ratio. For catalysts incorporating ligands like this compound, the ligand's electronic and steric properties play a significant role. For instance, in palladium-catalyzed Suzuki-Miyaura coupling, high TONs have been achieved with certain phosphine ligands, indicating high catalyst stability and efficiency. researchgate.net While specific TON and TOF values for this compound are not widely reported, research on analogous systems suggests that its structural features could contribute to the formation of robust and active catalysts.

Table 2: Key Parameters in Catalyst Performance

| Parameter | Definition | Significance |

| Turnover Number (TON) | Moles of product per mole of catalyst. | Measures catalyst lifetime and overall efficiency. |

| Turnover Frequency (TOF) | TON per unit time. | Indicates the intrinsic activity of the catalyst. |

Spectroscopic and Computational Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance. Spectroscopic techniques and computational studies are powerful tools for elucidating catalytic cycles.

Spectroscopic Studies:

NMR Spectroscopy: ³¹P NMR is particularly useful for studying phosphorus-containing ligands like this compound. The chemical shift and coupling constants of the phosphorus nucleus can provide information about its coordination to a metal center and the structure of catalytic intermediates. For instance, studies on rhodium and iridium complexes of the related diphenyl-2-pyridylphosphine have utilized ³¹P NMR to characterize the coordination environment of the metal. ias.ac.in

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of metal-ligand complexes, offering insights into the bonding and steric environment around the catalytic center. researchgate.net

Computational Studies:

Density Functional Theory (DFT): DFT calculations are widely used to model catalytic cycles, investigate reaction mechanisms, and predict the effect of ligand modifications. researchgate.netnih.govbris.ac.uk For rhodium-catalyzed asymmetric hydrogenation with phosphine oxide ligands, DFT studies have highlighted the crucial role of hydrogen bonding between the ligand and the substrate in stabilizing the transition state and influencing enantioselectivity. acs.orgnih.gov In the context of Suzuki-Miyaura reactions, DFT calculations have been employed to explore the entire catalytic cycle, analyzing the energetics of oxidative addition, transmetalation, and reductive elimination steps with various phosphine ligands. researchgate.netbris.ac.uk Such computational models can be instrumental in rationally designing more efficient catalysts based on the this compound scaffold.

Catalyst Recycling and Stability of this compound-Based Catalysts

The efficiency and economic viability of a catalytic process are significantly influenced by the ability to recycle the catalyst and its stability over multiple reaction cycles. For catalysts incorporating this compound as a ligand, these aspects are crucial for their potential industrial applications. However, based on a comprehensive review of the available scientific literature, specific studies detailing the recycling and stability of catalytic systems employing this compound are not extensively reported.

The stability of a catalyst is its ability to maintain its activity and selectivity over a prolonged period under reaction conditions. Catalyst deactivation can occur through various mechanisms, including leaching of the metal center, degradation of the ligand, or formation of inactive species. In the context of homogeneous catalysis, where the catalyst is in the same phase as the reactants, separation of the catalyst from the product mixture for reuse presents a significant challenge.

Strategies to overcome this often involve the heterogenization of the homogeneous catalyst by anchoring it to a solid support. This approach facilitates easy separation and recycling. For a ligand like this compound, immobilization could potentially be achieved through functionalization of the pyridine (B92270) or phenyl rings, allowing it to be grafted onto materials such as silica, polymers, or magnetic nanoparticles. Such immobilization would be a key step toward enabling its practical use in recyclable catalytic systems.

While general principles of catalyst stability and recycling are well-established for related phosphine and pyridine-containing ligands, the absence of specific data for this compound means that a detailed analysis of its performance in this regard cannot be provided at this time. Research focusing on the following areas would be necessary to fill this knowledge gap:

Leaching Studies: Quantitative analysis of metal leaching from the catalytic complex into the product solution over multiple cycles.

Ligand Degradation Analysis: Spectroscopic and chromatographic studies to assess the structural integrity of the this compound ligand under catalytic conditions.

Activity Maintenance: Evaluation of the catalyst's performance in terms of conversion and selectivity over successive reuse cycles.

Immobilization and Heterogenization: Development and testing of solid-supported catalysts bearing the this compound ligand to assess their recyclability and stability.

Without such dedicated studies, any discussion on the recycling and stability of catalysts based on this compound would be speculative and fall outside the scope of reporting established scientific findings.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy (Raman, SERS, FT-IR) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy serves as a powerful tool for investigating the molecular structure and bonding within (Diphenylphosphoryl)(pyridin-2-yl)methanol. Techniques such as Near-Infrared Raman Spectroscopy (FT-RS), Surface-Enhanced Raman Scattering (SERS), and Fourier-Transform Infrared Spectroscopy (FT-IR) provide detailed insights into the molecule's conformational state and the non-covalent interactions that govern its supramolecular assembly. nih.gov

Studies combining FT-Raman spectroscopy with quantum chemical calculations have been pivotal in characterizing the vibrational modes of the molecule. nih.gov The comparison between experimental spectra and theoretically predicted frequencies allows for precise assignment of vibrational bands to specific functional groups and motions within the molecule, including the stretching and bending modes of the pyridine (B92270) ring, phenyl groups, phosphoryl group (P=O), and the hydroxyl group (O-H). nih.govrsc.org

SERS studies, which involve adsorbing the molecule onto metallic nanostructures, offer enhanced sensitivity and provide information about the molecule's orientation and interaction with surfaces. The differences observed between the standard Raman spectrum and the SERS spectrum indicate which parts of the molecule are in closest proximity to the surface. nih.gov

Analysis of Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor) and a phosphoryl group oxygen atom (a hydrogen bond acceptor) allows this compound to form significant intermolecular hydrogen bonds. nih.gov Spectroscopic and computational evidence strongly suggests that the most stable form of this compound is a dimer. nih.gov This dimeric structure is formed through two strong, intermolecular hydrogen bonds where the hydroxyl hydrogen of one monomer interacts with the phosphoryl oxygen of the second monomer, and vice versa. nih.gov

This arrangement creates a stable, centrosymmetric dimer that significantly influences the compound's physical properties and crystalline structure. The formation of these hydrogen bonds is observable in vibrational spectra through shifts in the characteristic frequencies of the O-H and P=O stretching modes. rsc.org

Surface Adsorption Studies and Interface Characterization

The interaction of this compound with surfaces has been effectively studied using Surface-Enhanced Raman Scattering (SERS). nih.gov By comparing the FT-Raman spectra of the bulk material with the SERS spectra of the molecule adsorbed on silver (Ag) colloidal and electrochemically roughened surfaces, researchers can deduce the molecule's orientation at the interface. nih.gov

The enhancement patterns in the SERS spectra suggest that the orientation of the molecule is dependent on the nature of the silver substrate. nih.gov For this compound (referred to as the α-isomer in comparative studies), the analysis indicates that the molecule likely adsorbs onto the silver surface via the pyridine ring's nitrogen atom and potentially through the oxygen atoms of the phosphoryl and hydroxyl groups. nih.gov This orientation facilitates the strong signal enhancement observed for the vibrational modes associated with the pyridine ring. These studies are crucial for understanding how the molecule interacts with metallic surfaces, which is relevant for applications in catalysis and molecular electronics.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been indispensable for interpreting experimental data and providing a deeper understanding of the molecule's properties. nih.gov Researchers have employed DFT, often using the B3LYP functional with a 6-311G(df,p) basis set, to calculate the equilibrium molecular geometries, electronic structures, and vibrational frequencies of this compound. nih.gov

The calculations confirm that the dimeric structure, stabilized by intermolecular hydrogen bonds, is the most stable conformation. nih.gov There is a strong correlation between the vibrational frequencies calculated via DFT and those observed experimentally in FT-Raman spectra, which validates both the computational model and the interpretation of the experimental data. nih.govresearchgate.net

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This table is illustrative, based on typical findings from DFT and Raman studies. Exact values are dependent on the specific computational model and experimental conditions.

| Vibrational Mode | Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(OH) | ~3200-3400 | ~3250 | O-H stretching (H-bonded) |

| ν(CH)arom | ~3050-3070 | ~3060 | Aromatic C-H stretching |

| Ring (Py) | ~1590 | ~1588 | Pyridine ring stretching |

| ν(P=O) | ~1180 | ~1175 | P=O stretching (H-bonded) |

| Ring (Ph) | ~1000 | ~998 | Phenyl ring breathing |

Molecular Orbital Analysis and Bonding Characteristics

DFT calculations also provide detailed information about the molecule's electronic structure through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

For molecules with pyridine and phenyl groups, the HOMO is typically localized on the more electron-rich regions, while the LUMO is distributed over the electron-accepting parts of the molecule. Natural Bond Orbital (NBO) analysis, another computational tool, can be used to investigate hyperconjugative interactions and charge delocalization within the molecule, confirming the significance of the hydrogen bonding and the electronic interplay between the pyridine, phenyl, and phosphoryl moieties. researchgate.net

Prediction of Spectroscopic Signatures

A significant application of DFT in this context is the prediction of spectroscopic signatures. By calculating the vibrational frequencies and their corresponding Raman and IR intensities, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental results to confirm the molecular structure and assign spectral bands. nih.govresearchgate.net

The excellent agreement between the DFT-calculated vibrational frequencies for the hydrogen-bonded dimer of this compound and the experimental FT-Raman spectrum provides strong evidence for this dimeric structure being the dominant species in the solid state. nih.gov This predictive capability is crucial for identifying unknown compounds and for understanding the spectral changes that occur due to intermolecular interactions or adsorption on a surface.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for complexes)

A comprehensive search of scientific literature and chemical databases indicates that detailed advanced Nuclear Magnetic Resonance (NMR) studies, such as two-dimensional (2D) NMR and solid-state NMR (ssNMR), for the specific compound this compound have not been extensively published. While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial characterization, advanced techniques are crucial for a deeper understanding of the molecule's three-dimensional structure, connectivity, and the electronic environment of its constituent nuclei, as well as the structure of its potential metal complexes in the solid state.

Two-Dimensional (2D) NMR Spectroscopy

No specific 2D NMR experimental data (such as COSY, HSQC, HMBC, or NOESY spectra) for this compound were found in the reviewed literature. However, such analyses would be invaluable for unambiguous assignment of all proton and carbon signals, which can be challenging in a molecule with multiple aromatic rings.

For a molecule of this structure, the expected applications of 2D NMR would include:

¹H-¹H COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, confirming the spin systems within the pyridinyl and phenyl rings. For instance, it would clearly show the correlations between H3, H4, H5, and H6 of the pyridine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be essential for assigning the carbon signals of the pyridine and phenyl rings based on their known proton chemical shifts.

Without experimental data, a detailed analysis and data tables cannot be presented.

Solid-State NMR (ssNMR) for Complexes

Similarly, there is a lack of published solid-state NMR studies for this compound or its metallic complexes. Solid-state NMR is a powerful technique for characterizing the structure and dynamics of materials in the solid phase, providing information that is often complementary to that obtained from X-ray diffraction.

For potential metal complexes of this ligand, ³¹P solid-state NMR would be particularly informative. The chemical shift and anisotropy of the phosphorus signal are highly sensitive to the coordination environment around the phosphorus atom.

A hypothetical ³¹P ssNMR study of a metal complex could yield the data presented in the table below, illustrating the type of information that could be obtained.

| Hypothetical Complex | ³¹P Isotropic Chemical Shift (δiso) / ppm | Peak Width / Hz | Remarks |

| Free Ligand | ~30 | Narrow | Crystalline free ligand, single environment. |

| [M(L)₂Cl₂] (Monomeric) | 45 - 60 | Broader | Coordination to a metal center typically induces a downfield shift. The peak width reflects the local order. |

| [M(L)Cl]n (Polymeric) | 50 - 70 | Very Broad | A polymeric structure might lead to multiple, slightly different phosphorus environments, resulting in a broader signal. |

Note: The data in this table is purely illustrative and not based on experimental results for this compound complexes, as such data is not available in the surveyed literature.

Such studies would be crucial for understanding how the ligand coordinates to metal centers (e.g., through the pyridine nitrogen, the phosphoryl oxygen, or both), and to probe the symmetry and structure of the resulting complexes in the solid state.

Future Prospects and Emerging Research Frontiers

Design of Next-Generation Pyridyl-Phosphoryl Methanol (B129727) Ligands

The future design of pyridyl-phosphoryl methanol ligands will focus on the strategic modification of the parent structure to fine-tune its properties for specific applications. Research will likely move towards creating libraries of derivatives with varied electronic and steric profiles. This can be achieved by introducing substituents on both the pyridyl and the phenyl rings.

Key strategies for ligand modification include:

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the pyridine (B92270) ring can modulate the ligand's σ-donor character. unizar.es This directly influences the stability and reactivity of the resulting metal complexes.

Steric Control: Altering the bulkiness of the substituents, particularly at positions ortho to the nitrogen or phosphorus atoms, can control the coordination environment around a metal center. researchgate.net This is crucial for influencing selectivity in catalytic processes.

Chirality: The synthesis of enantiomerically pure ligands is a significant frontier, offering a pathway to asymmetric catalysis. researchgate.net Introducing chiral centers either on the methanol backbone or on the substituents of the aromatic rings can lead to highly selective catalysts.

Multidentate Analogues: Expanding the ligand framework to include additional donor sites can result in unsymmetrical, multidentate ligands with unique coordination behaviors and the ability to stabilize unusual metal geometries. researchgate.net

Exploration of Novel Catalytic Transformations

While 2-pyridyl-phosphines have been historically underutilized in catalysis compared to other phosphorus-based ligands, their unique combination of different donor sites presents significant potential. researchgate.net Future research is expected to explore the application of (Diphenylphosphoryl)(pyridin-2-yl)methanol-metal complexes in a variety of novel catalytic transformations. The hemilabile nature of the pyridyl-phosphine coordination could be particularly advantageous, where the pyridyl group can reversibly bind to a metal center, opening up a coordination site for substrate binding during a catalytic cycle. researchgate.net

Emerging areas for catalytic application include:

Cross-Coupling Reactions: Developing catalysts for challenging cross-coupling reactions remains a key goal. The tunable nature of these ligands could lead to improved catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Asymmetric Hydrogenation: Chiral versions of these ligands could be employed in the asymmetric hydrogenation of prochiral substrates, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.

CO2 Utilization: A major challenge in sustainable chemistry is the conversion of carbon dioxide into valuable chemicals. mdpi.com Ligands that can stabilize metal centers capable of activating CO2 could pave the way for new catalytic processes for methanol synthesis or other reduction reactions. mdpi.com

Polymerization and Oligomerization: Metal complexes featuring these ligands could be explored as catalysts for the controlled polymerization or oligomerization of olefins, leveraging the ligand's ability to influence the electronic and steric environment of the active metal center. soton.ac.uk

Integration into Advanced Functional Materials

The integration of this compound as a building block into advanced materials like Metal-Organic Frameworks (MOFs), coordination polymers, and functional sensors is a burgeoning research area. universityofgalway.ie The ligand's rigid structure and defined coordination vectors make it an excellent candidate for constructing porous, crystalline materials.

Metal-Organic Frameworks (MOFs): Incorporating phosphine-based ligands into MOFs is highly attractive for catalysis. researchgate.net MOFs built with pyridyl-phosphoryl methanol linkers could feature accessible Lewis acidic metal sites and phosphine (B1218219) groups within the pores, creating a synergistic environment for heterogeneous catalysis with high size selectivity. researchgate.net Research into mixed-ligand systems, combining pyridyl alcohols with polycarboxylates, aims to generate novel MOFs with interesting topologies and magnetic properties. universityofgalway.ie

Coordination Polymers: The ability of pyridyl-based ligands to form coordination polymers with diverse structures is well-documented. frontiersin.orgnih.gov By carefully selecting metal ions and reaction conditions, it is possible to create 1D, 2D, or 3D polymers with tailored properties, such as luminescence for sensing applications or specific solubility characteristics. researchgate.netresearchgate.net

Sensors: The luminescent properties of metal complexes are often sensitive to their environment. mdpi.com Coordination polymers or discrete complexes of this compound could be developed as fluorescent sensors. The interaction of the material with specific analytes could trigger a "turn-on" or "turn-off" luminescent response, enabling the sensitive and selective detection of small molecules or ions. mdpi.com

Computational Design of New Derivatives with Predicted Reactivity or Ligand Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.gov It allows for the in silico design and screening of new ligand derivatives before their often-laborious synthesis. rsc.org This approach can significantly accelerate the discovery of ligands with desired properties.

Future computational studies on pyridyl-phosphoryl methanol derivatives will likely focus on:

Predicting Electronic Properties: DFT calculations can accurately predict key electronic parameters such as the energy of frontier molecular orbitals (HOMO/LUMO), which correlate with the ligand's donor strength and redox potential. nih.govresearchgate.net

Modeling Catalytic Intermediates: Computational modeling can elucidate reaction mechanisms by calculating the energies of transition states and intermediates, providing insights into catalyst performance and selectivity.

Structure-Property Relationships: By systematically modifying the ligand structure computationally, researchers can establish clear structure-activity relationships (SAR). nih.govnih.gov This knowledge guides the synthesis of next-generation ligands with enhanced performance.

Below is an interactive data table illustrating a hypothetical computational screening of substituted this compound ligands, predicting their electronic properties.

| Derivative ID | Substituent (R) on Pyridine Ring | Position | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Notes |

| DPPM-H | -H | - | -6.25 | -1.10 | 5.15 | Unsubstituted Reference |

| DPPM-OMe | -OCH₃ | 4 | -5.98 | -1.05 | 4.93 | Electron-donating group, higher HOMO |

| DPPM-Cl | -Cl | 4 | -6.40 | -1.35 | 5.05 | Electron-withdrawing group, lower HOMO/LUMO |

| DPPM-CF3 | -CF₃ | 4 | -6.75 | -1.80 | 4.95 | Strong electron-withdrawing group |

| DPPM-NMe2 | -N(CH₃)₂ | 4 | -5.70 | -1.02 | 4.68 | Strong electron-donating group, smallest gap |

This table contains hypothetical data for illustrative purposes.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most profound advances in understanding and applying this compound and its derivatives will emerge from synergistic approaches that integrate multiple research methodologies. The combination of rational synthetic design, advanced spectroscopic characterization, and high-level computational modeling provides a comprehensive picture of these complex systems.

This integrated workflow involves:

Computational Prediction: Designing novel ligand structures in silico and predicting their properties using DFT and other methods. researchgate.net

Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening. rsc.org Novel synthetic methods may be developed to improve yields and access more complex structures. researchgate.netmdpi.com

Spectroscopic and Structural Characterization: Thoroughly characterizing the new compounds and their metal complexes using techniques like multinuclear NMR, X-ray crystallography, and UV-Vis spectroscopy to validate the computational models and understand their structural and electronic properties. researchgate.netrsc.org

Performance Evaluation: Testing the new ligands and complexes in targeted applications, such as catalysis or materials science, to correlate their fundamental properties with their functional performance.

Iterative Refinement: Using the experimental results to refine the computational models, leading to a feedback loop that enables the design of even more effective systems.

By combining these approaches, researchers can move beyond trial-and-error discovery and towards the rational, predictive design of pyridyl-phosphoryl methanol ligands and materials with precisely tailored functions.

Q & A

Q. What are the common synthetic routes for preparing (diphenylphosphoryl)(pyridin-2-yl)methanol, and how are intermediates purified?

The compound is typically synthesized via nucleophilic addition of diphenylphosphine oxide to pyridine-2-carbaldehyde derivatives. For example, reacting 2-chlorobenzaldehyde with diphenylphosphine oxide in tetrahydrofuran (THF) in the presence of triethylamine yields phosphorylated methanol derivatives. Purification is achieved via column chromatography using silica gel and methanol/dichloromethane eluents . Crystallization from methanol provides single crystals for structural analysis.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : The compound crystallizes in the orthorhombic space group , with key bond lengths (e.g., P=O: 1.485 Å) and dihedral angles (e.g., 80.4° between phenyl rings) determined using SHELXL . Hydrogen bonding (O–H···O and C–H···O) stabilizes the crystal lattice.

- NMR : shows a singlet near δ 25 ppm, confirming the phosphoryl group. resolves pyridyl protons at δ 8.2–7.4 ppm and hydroxyl protons at δ 3.8 ppm .

Q. What are its primary applications in catalysis?

The compound acts as a ligand in transition-metal catalysis (e.g., palladium or rhodium complexes) due to its phosphine-oxide and pyridyl moieties. It enhances regioselectivity in cross-coupling reactions like Suzuki-Miyaura couplings and hydrogenation of alkenes .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)- or (R)-phenyl(pyridin-2-yl)methanol derivatives be optimized?